![molecular formula C19H21FN4O4S B2665709 2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251692-76-8](/img/structure/B2665709.png)
2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for this specific compound is not available in the literature, related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Aplicaciones Científicas De Investigación
Antagonist Activity
One study explored the synthesis and activity of bicyclic 1,2,4-triazol-3(2H)-one derivatives, focusing on their potential as 5-HT2 (serotonin) receptor antagonists. Among the compounds synthesized, one with a similar structural framework showed significant 5-HT2 antagonist activity without demonstrating alpha 1 antagonist activity in vivo. This compound was notably more potent than ritanserin, a known antagonist, in blocking head twitches induced by 5-hydroxytryptophan, highlighting its potential utility in modulating serotonin pathways (Watanabe et al., 1992).
Herbicidal Activity
Another research avenue for structurally related compounds includes their application in agriculture as herbicides. Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were found to exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates potential for development into new herbicidal agents (Moran, 2003).
Antimicrobial Activity
Further studies have delved into the antimicrobial properties of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines. These compounds, originating from similar synthetic precursors, exhibited promising antimicrobial activity, suggesting their potential in developing new antimicrobial drugs (El‐Kazak & Ibrahim, 2013).
Anticancer and PI3K Inhibition
Modifications of related compounds to include alkylurea moieties have shown remarkable anticancer effects and reduced toxicity, suggesting their applicability in cancer treatment. Notably, these modifications enhanced antiproliferative activities against human cancer cell lines and demonstrated potent inhibitory activity against PI3Ks and mTOR, vital targets in cancer therapy (Wang et al., 2015).
Antihypertensive Agents
Research on 1,2,4-triazolol[1,5-alpha]pyrimidines has revealed potential antihypertensive effects. Compounds in this category, including those with structural similarities to the queried chemical, showed promising in vitro and in vivo antihypertensive activity, indicating their possible development into new antihypertensive medications (Bayomi et al., 1999).
Antimalarial Activity
A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were designed and synthesized as potential antimalarial agents. Two compounds from this series showed good in vitro antimalarial activity against Plasmodium falciparum, underscoring the potential of such compounds in antimalarial drug discovery (Karpina et al., 2020).
Propiedades
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4S/c20-15-4-6-16(7-5-15)28-13-12-24-19(25)23-14-17(8-9-18(23)21-24)29(26,27)22-10-2-1-3-11-22/h4-9,14H,1-3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRYZXXECQUIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

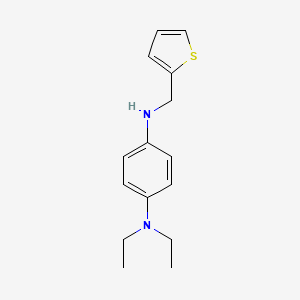
![methyl 4-{2-[(5-chlorothiophen-2-yl)sulfonyl]acetamido}benzoate](/img/structure/B2665629.png)

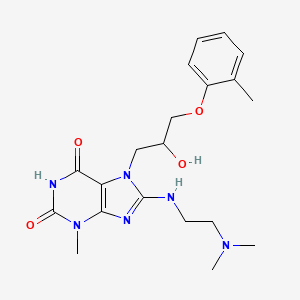
![3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2665634.png)
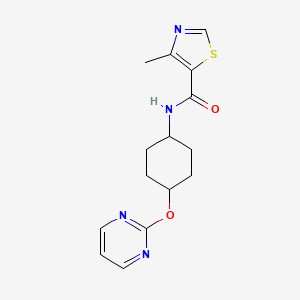
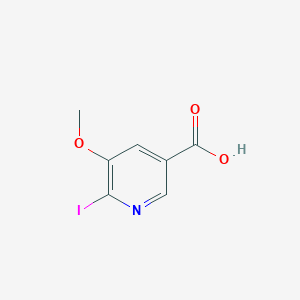
![2,4-DIETHYL 5-{2-[(5-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2665639.png)
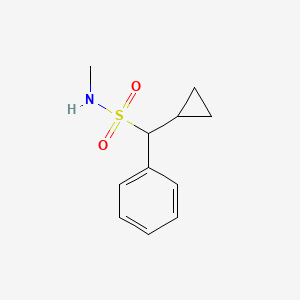
![2-(2-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2665644.png)
![N-(3-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2665645.png)
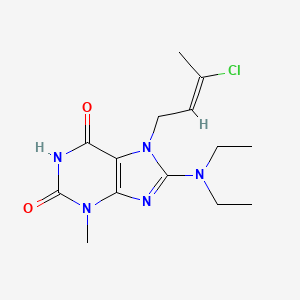
![2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole](/img/structure/B2665649.png)
